5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride
Overview
Description
“5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride” is a chemical compound with the molecular formula C13H14ClNO2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)
. This indicates the presence of a pyrrolidine ring in the structure. Physical And Chemical Properties Analysis
The molecular weight of “5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride” is 251.71 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count can be computed .Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
- A study by Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid. They utilized FT-IR, NMR, and UV techniques alongside quantum chemical methods. This research is significant for understanding the structural and electronic properties of similar compounds, including 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Crystal Structure Analysis
- The synthesis and structural analysis of related compounds were detailed by Weber et al. (1995), providing insights into the molecular structure and interactions, which are crucial for applications in materials science and pharmaceutical research (Weber, Ettmayer, Hübner, & Gstach, 1995).
Chemical Synthesis and Biological Evaluation
- Research by Devi et al. (2018) on derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid highlights its potential in the development of new antibacterial drugs, emphasizing its significance in medicinal chemistry (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Pharmacokinetics and Antiviral Activity
- Patick et al. (2005) conducted a study on a compound structurally similar to 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride, examining its antiviral activity and pharmacokinetics. This study is significant for understanding the therapeutic potential of related compounds (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).
properties
IUPAC Name |
5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9(10-5-3-2-4-6-10)15-8-11(13(14)17)7-12(15)16/h2-6,9,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQDYQMUQCZQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211787 | |
Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride | |
CAS RN |
1160264-09-4 | |
Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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